molecular formula C8H9ClN2O B1278162 2-Amino-2-(4-chlorophenyl)acetamide CAS No. 102333-75-5

2-Amino-2-(4-chlorophenyl)acetamide

Cat. No.: B1278162
CAS No.: 102333-75-5
M. Wt: 184.62 g/mol
InChI Key: KYSWRPGOPMCGMW-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chlorophenyl)acetamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of acetamide, where the acetamide group is substituted with an amino group and a 4-chlorophenyl group

Scientific Research Applications

2-Amino-2-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for “2-Amino-2-(4-chlorophenyl)acetamide” could involve further exploration of its potential biological activities. For instance, indole derivatives, which have a similar structure, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with glycine or its derivatives under specific conditions. One common method includes:

    Starting Materials: 4-chloroaniline and glycine.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium with the presence of a catalyst such as hydrochloric acid.

    Procedure: The mixture is heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Optimization of Reaction Parameters: Such as temperature, pressure, and catalyst concentration to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield quinones or other oxidized derivatives.

    Reduction: Can produce amines or other reduced compounds.

    Substitution: Leads to various substituted derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzyl alcohol: Shares a similar structure but with an alcohol group instead of an acetamide group.

    4-Chloroaniline: The parent compound from which 2-Amino-2-(4-chlorophenyl)acetamide is derived.

    2-Amino-4-chlorophenylacetic acid: Similar structure with a carboxylic acid group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a 4-chlorophenyl group makes it a versatile intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

2-amino-2-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSWRPGOPMCGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301565
Record name α-Amino-4-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102333-75-5
Record name α-Amino-4-chlorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102333-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Para-chlorophenyl)glycineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102333755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Amino-4-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(para-chlorophenyl)glycineamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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